molecular formula C13H6N4O3S2 B5785629 2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole

2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole

Cat. No.: B5785629
M. Wt: 330.3 g/mol
InChI Key: NZIWRUNZFWPAFZ-UHFFFAOYSA-N
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Description

2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole is a complex organic compound that features both benzothiadiazole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 4-nitro-2,1,3-benzothiadiazole with a suitable benzoxazole derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoxazole and benzothiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxazole or benzothiadiazole rings.

Scientific Research Applications

2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiadiazole and benzoxazole moieties can also participate in various biochemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole is unique due to the combination of its benzothiadiazole and benzoxazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[(4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N4O3S2/c18-17(19)12-10(6-5-8-11(12)16-22-15-8)21-13-14-7-3-1-2-4-9(7)20-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIWRUNZFWPAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=C(C4=NSN=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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